molecular formula C16H21NO3 B2848043 Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate CAS No. 897046-05-8

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2848043
CAS No.: 897046-05-8
M. Wt: 275.348
InChI Key: MPQKCJLNGYCGON-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H21NO3. It is a derivative of pyrrolidine, featuring a tert-butyl ester group, a benzyl group, and a ketone functional group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Formation of the Ketone Group: The ketone group is introduced through oxidation reactions, often using reagents like Dess-Martin periodinane or other oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, alkyl halides.

Major Products:

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds due to its structural features that mimic biological molecules.

    Biological Probes: Used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry:

    Material Science: Incorporated into the synthesis of polymers and advanced materials.

    Agrochemicals: Used in the development of agrochemical products for pest control and crop protection.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl ester group, they differ in the nature of the ring structure and the functional groups attached.
  • Reactivity: Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate has unique reactivity due to the presence of the benzyl group and the ketone functional group, making it more versatile in synthetic applications.
  • Applications: The unique structural features of this compound make it particularly useful in medicinal chemistry and drug development, compared to its analogs which may have more specialized applications in material science or agrochemicals.

Biological Activity

Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C18_{18}H23_{23}NO3_3
  • Molecular Weight: Approximately 303.38 g/mol

The compound features a pyrrolidine ring, a tert-butyl group, and a benzyl moiety, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways. Its structural characteristics allow it to bind effectively to active sites.
  • Receptor Modulation: It has been suggested that the compound can modulate receptor activity, which may lead to altered signaling pathways within cells.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity:
    • In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. For instance, related compounds have demonstrated IC50_{50} values ranging from 2.09 µM to over 100 µM against these cell lines .
  • Antimicrobial Properties:
    • Some derivatives of pyrrolidine compounds have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
  • Potential as a Drug Development Template:
    • The unique structure allows for modifications that can enhance biological activity or selectivity, making it a candidate for further drug development .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related pyrrolidine compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Cell Line/Target IC50_{50} Value Reference
Anticancer ActivityMDA-MB-231 (Breast Cancer)2.09 µM
Anticancer ActivityPANC-1 (Pancreatic Cancer)>100 µM
Antimicrobial ActivityVarious BacteriaNot specified

Case Study: Anticancer Evaluation

In a study focusing on pyrrolidinone derivatives, researchers synthesized various compounds and tested their effects on cancer cell proliferation. The results indicated that certain structural modifications led to enhanced inhibitory effects on cell growth, particularly in aggressive cancer types .

Properties

IUPAC Name

tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKCJLNGYCGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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